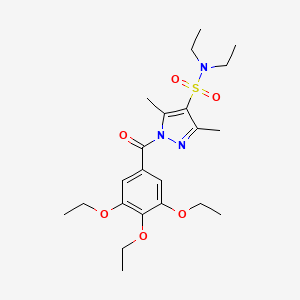![molecular formula C13H11N3OS B2662284 (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone CAS No. 380442-28-4](/img/structure/B2662284.png)
(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the imidazothiazole ring .Chemical Reactions Analysis
The compound’s reactivity would depend on its molecular structure. The presence of the amino group could make it a nucleophile, meaning it could donate a pair of electrons to form a new bond . The imidazothiazole ring might also influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
In a study by Shahana and Yardily (2020), novel compounds including (4-amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone were synthesized and characterized using various techniques like UV, IR, NMR, and mass spectrometry. The study utilized density functional theory for structural optimization and interpretation of theoretical vibrational spectra, highlighting the molecule's equilibrium geometry, bonding features, and harmonic vibrational wave numbers. This research contributes to understanding the compound's structural properties and potential applications in various fields (Shahana & Yardily, 2020).
Antibacterial Activity
The same study also explored the antibacterial activity of the compound through molecular docking studies. These findings are crucial in determining the compound's potential as an antibacterial agent, providing insights into its application in medical and pharmaceutical research (Shahana & Yardily, 2020).
Antioxidant and Enzyme Inhibition Activities
Satheesh et al. (2017) investigated compounds similar to this compound for their inhibition activity on carbohydrate hydrolyzing enzymes. The study revealed that these compounds exhibited significant α-glucosidase and α-amylase inhibition activities, suggesting their potential application in managing diabetes and other related disorders. Additionally, the antioxidant activities of these compounds were also explored, indicating their possible use in combating oxidative stress-related diseases (Satheesh et al., 2017).
Optical Properties and Polymer Synthesis
Ghaemy et al. (2013) studied the synthesis of novel poly(amide-ether)s bearing imidazole pendants, including compounds related to this compound. The research focused on the physical and optical properties of these polymers, revealing their potential applications in materials science, particularly in the development of new polymers with specific optical characteristics (Ghaemy et al., 2013).
Antimicrobial and Antiviral Activities
Sharma et al. (2009) synthesized derivatives similar to this compound and evaluated them for antimicrobial and antiviral activities. The study indicated that these compounds have significant potential as new antimicrobial and antiviral agents, broadening their application in the medical field (Sharma et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-11(16-6-7-18-13(16)15-8)12(17)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTACDDKNNYWJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2662201.png)
![[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2662204.png)

![6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2662207.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2662208.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)
![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)


![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)
![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)
![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)
